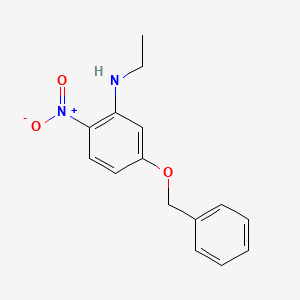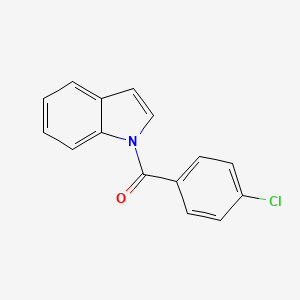
5-(Benzyloxy)-N-ethyl-2-nitroaniline
Vue d'ensemble
Description
5-(Benzyloxy)-N-ethyl-2-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a benzyloxy group at the 5-position, an ethyl group at the nitrogen atom, and a nitro group at the 2-position of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-N-ethyl-2-nitroaniline typically involves the following steps:
Nitration: The nitration of aniline derivatives is a common method to introduce a nitro group. In this case, nitration of 5-(benzyloxy)-N-ethylaniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in 5-(Benzyloxy)-N-ethyl-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 5-(Benzyloxy)-N-ethyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5-(Benzyloxy)-N-ethyl-2-nitroaniline can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific properties, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-N-ethyl-2-nitroaniline and its derivatives depends on the specific application and target
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
5-(Benzyloxy)-N-methyl-2-nitroaniline: Similar structure with a methyl group instead of an ethyl group.
5-(Benzyloxy)-N-propyl-2-nitroaniline: Similar structure with a propyl group instead of an ethyl group.
Uniqueness:
Ethyl Group: The presence of an ethyl group at the nitrogen atom may confer unique steric and electronic properties, affecting the compound’s reactivity and interactions.
Benzyloxy Group: The benzyloxy group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse properties.
Propriétés
IUPAC Name |
N-ethyl-2-nitro-5-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-16-14-10-13(8-9-15(14)17(18)19)20-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDUNSVJPHEFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)
![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2968389.png)

![2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid](/img/structure/B2968391.png)
![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE](/img/structure/B2968394.png)
![4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2968395.png)
![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)
![2-{[3-(3-CHLOROPHENYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2968399.png)
![methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)


